Cas no 2228235-47-8 (2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid)

2-(4-Cyanothiophen-2-yl)-2-hydroxyacetic acid is a versatile synthetic intermediate with a unique molecular structure combining a cyanothiophene moiety and a hydroxyacetic acid functional group. Its key advantages include high reactivity due to the presence of both electron-withdrawing (cyano) and electron-donating (hydroxy) groups, making it valuable for constructing complex heterocyclic frameworks. The compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. Its stability under standard conditions and compatibility with common organic solvents further enhance its utility in multistep syntheses. The thiophene ring contributes to enhanced binding interactions in target applications, while the carboxylic acid group allows for further derivatization.
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid structure
2228235-47-8 structure
商品名:2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
CAS番号:2228235-47-8
MF:C7H5NO3S
メガワット:183.184500455856
CID:6378942
PubChem ID:165678363

2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
    • 2228235-47-8
    • EN300-1751567
    • インチ: 1S/C7H5NO3S/c8-2-4-1-5(12-3-4)6(9)7(10)11/h1,3,6,9H,(H,10,11)
    • InChIKey: WHGHVNYAFSVXHR-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C#N)C=C1C(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 182.99901420g/mol
  • どういたいしつりょう: 182.99901420g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1751567-1.0g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
1g
$1371.0 2023-06-03
Enamine
EN300-1751567-10.0g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
10g
$5897.0 2023-06-03
Enamine
EN300-1751567-0.1g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
0.1g
$1207.0 2023-09-20
Enamine
EN300-1751567-0.5g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
0.5g
$1316.0 2023-09-20
Enamine
EN300-1751567-5.0g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
5g
$3977.0 2023-06-03
Enamine
EN300-1751567-1g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
1g
$1371.0 2023-09-20
Enamine
EN300-1751567-5g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
5g
$3977.0 2023-09-20
Enamine
EN300-1751567-0.05g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
0.05g
$1152.0 2023-09-20
Enamine
EN300-1751567-2.5g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
2.5g
$2688.0 2023-09-20
Enamine
EN300-1751567-0.25g
2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid
2228235-47-8
0.25g
$1262.0 2023-09-20

2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid 関連文献

2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acidに関する追加情報

Introduction to 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid (CAS No: 2228235-47-8)

2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228235-47-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a thiophene core substituted with a cyano group and a hydroxyacetic acid moiety. The unique structural attributes of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural framework of 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid consists of a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, connected to a cyano group at the 4-position and a hydroxyacetic acid group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of both electron-withdrawing (cyano) and electron-donating (hydroxy) groups suggests potential for diverse pharmacological activities.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anti-inflammatory, and anticancer applications. The cyano group in 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid can participate in hydrogen bonding and coordinate with metal ions, while the hydroxyacetic acid moiety provides solubility and reactivity that can be exploited in drug design.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The thiophene ring is known to be a privileged structure in medicinal chemistry, frequently incorporated into drugs due to its ability to modulate biological pathways. For instance, studies have shown that thiophene derivatives can interact with enzymes and receptors in ways that disrupt disease processes. The specific substitution pattern in 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid may confer unique binding properties that could be leveraged for targeted therapy.

Recent research has begun to explore the pharmacological profile of 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid in vitro and in vivo. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses. The cyano group may serve as a pharmacophore, interacting with active sites on target proteins, while the hydroxyacetic acid group could enhance binding affinity through hydrogen bonding interactions. These findings are particularly intriguing given the increasing demand for drugs that modulate inflammatory pathways without systemic side effects.

The synthesis of 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid represents another area of interest. Given its structural complexity, the development of efficient synthetic routes is crucial for both laboratory-scale investigations and potential industrial production. Advances in synthetic methodologies have enabled the construction of such molecules with greater precision and yield, facilitating their incorporation into drug discovery programs. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in forming the carbon-carbon bonds essential to this compound's structure.

From a computational chemistry perspective, 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid offers an excellent model system for studying molecular interactions. High-throughput virtual screening methods can be employed to identify potential binding partners within biological targets, providing insights into its mechanism of action. Additionally, molecular dynamics simulations can help elucidate how the compound's conformational flexibility influences its biological activity. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts.

The potential applications of 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in specialty chemical synthesis or as a building block for more complex molecules. Researchers are also exploring its utility in materials science, where thiophene derivatives are valued for their electronic properties and stability under various conditions.

As our understanding of biological systems continues to evolve, so too does our capacity to design molecules like 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid with greater precision. The integration of artificial intelligence and machine learning into drug discovery has accelerated the identification of novel scaffolds and optimized their pharmacological profiles. This synergy between computational tools and experimental validation holds promise for unlocking the therapeutic potential of compounds such as this one.

In conclusion, 2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid (CAS No: 2228235-47-8) represents a fascinating subject of study within pharmaceutical chemistry. Its unique structural features, combined with preliminary evidence of biological activity, position it as a valuable candidate for further investigation. As research progresses, we can anticipate new insights into its mechanisms of action and expanded applications across multiple disciplines.

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